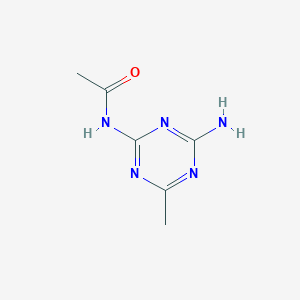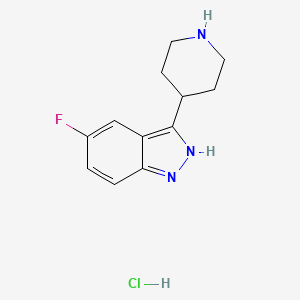
5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride is a chemical compound with the molecular formula C12H14ClFN2O It is a white solid powder that is soluble in water and organic solvents This compound is known for its strong charge polarity due to its quaternary ammonium salt structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Acylation: The starting material undergoes acylation to introduce the desired functional groups.
Substitution Reaction: The acylated intermediate undergoes a substitution reaction to introduce the fluorine atom.
Cyclization: The substituted intermediate is then cyclized to form the indazole ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving the use of advanced equipment and controlled reaction conditions. The industrial production also ensures compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
科学的研究の応用
5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antidepressant and neuroprotective agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including neurotransmitter receptors.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biological Research: The compound is used in studies related to its effects on cellular processes and pathways.
作用機序
The mechanism of action of 5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter receptors, leading to changes in neuronal activity. The compound may also influence various signaling pathways, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
- 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
Uniqueness
5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride is unique due to its specific indazole ring structure and the presence of both fluorine and piperidine moieties. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
CAS番号 |
1228631-51-3 |
|---|---|
分子式 |
C12H15ClFN3 |
分子量 |
255.72 g/mol |
IUPAC名 |
5-fluoro-3-piperidin-4-yl-2H-indazole;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2,(H,15,16);1H |
InChIキー |
PTDBHLRVORUQIZ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=C3C=C(C=CC3=NN2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


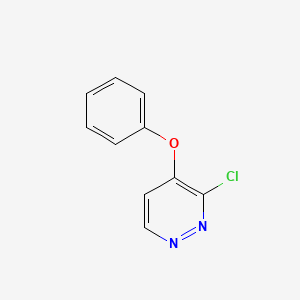
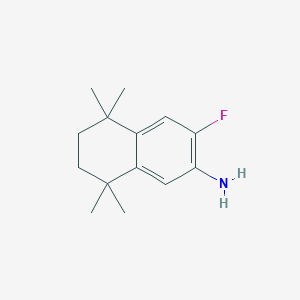
![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)
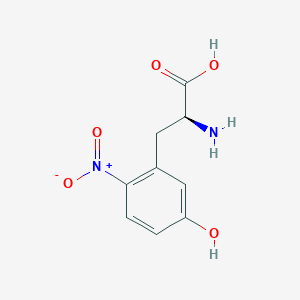
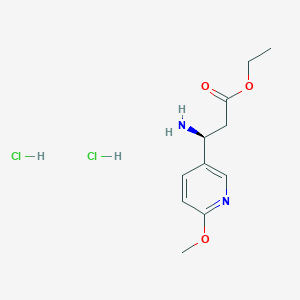
![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)

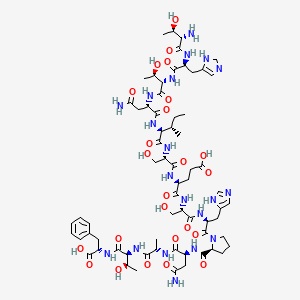
![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)

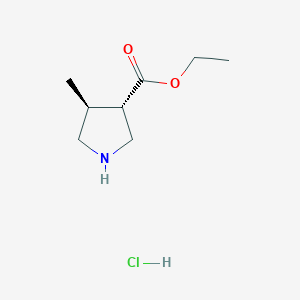
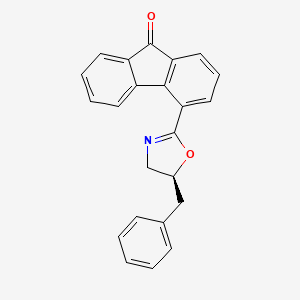
![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)
